L-羟基赖氨酸(二盐酸盐)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

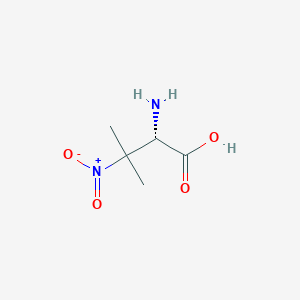

L-hydroxylysine (dihydrochloride) is a hydroxylated amino acid derivative of lysine that arises from post-translational modification . Lysine is converted into 5-hydroxylysine by lysyl hydroxylase, an oxoenzyme that catalyzes the hydroxylation of carbon -5 in lysyl residues found in proteins or peptides .

Synthesis Analysis

The co-elution of the synthetic, hydroxylysine-containing peptide and the endogenous +16 Da modified peptide derived from mAb1 provides further supporting evidence for the hydroxylysine assignment . Hydroxylation is an important post-translational modification and closely related to various diseases .Molecular Structure Analysis

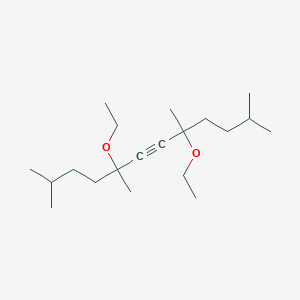

L-hydroxylysine (dihydrochloride) has a molecular formula of C6H16Cl2N2O3 . Its IUPAC name is 2,6-diamino-5-hydroxyhexanoic acid;dihydrochloride . The molecular weight is 235.11 g/mol .Chemical Reactions Analysis

Hydroxylation is one of the important protein reversible post-translational modifications . During the chemical process of hydroxylation, an amino acid residue is modified by the attachment of at least one hydroxyl group .Physical And Chemical Properties Analysis

L-hydroxylysine (dihydrochloride) has a molecular weight of 235.11 g/mol . It has a hydrogen bond donor count of 6 and a hydrogen bond acceptor count of 5 . The exact mass is 234.0537978 g/mol .科学研究应用

制药工业

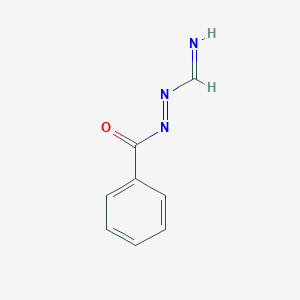

L-羟基赖氨酸在制药工业中得到广泛应用。 它用于治疗带状疱疹和由水痘带状疱疹病毒和单纯疱疹病毒引起的生殖器疱疹 {svg_1}. 据报道,它在骨质疏松症的管理中具有显著的益处,因为它能够调节肠道对钙的吸收以及肾脏对钙的排泄 {svg_2}.

多维他命口服混悬液生产

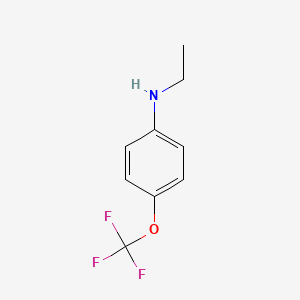

L-羟基赖氨酸盐酸盐用于制药工业中多维他命口服混悬液的生产 {svg_3}. 一种新型、简单、灵敏、准确、经济高效、精确且稳健的RP-HPLC-DAD方法已被开发用于定量测定散装药物物质和多维他命口服混悬液中的L-羟基赖氨酸盐酸盐 {svg_4}.

抗病毒特性

羟基氨基酸(HAAs),包括L-羟基赖氨酸,由于其抗病毒特性在制药工业中具有独特的价值 {svg_5}.

抗真菌特性

L-羟基赖氨酸,作为一种HAA,也表现出抗真菌特性,使其在制药工业中具有价值 {svg_6}.

抗菌特性

L-羟基赖氨酸的抗菌特性使其成为制药工业中一种宝贵的化合物 {svg_7}.

抗癌特性

L-羟基赖氨酸已被研究用于其抗癌特性,增加了其在制药工业中的独特价值 {svg_8}.

生物合成和羟基化

L-羟基赖氨酸的生物合成羟基化是科学研究中的一个有趣话题。 此过程与各种生物酶的催化作用有关,例如赖氨酸羟化酶 {svg_9}.

生物催化合成

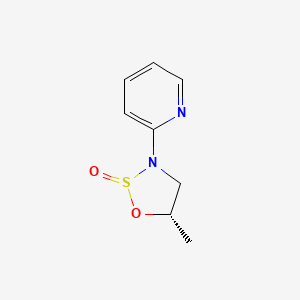

对于包括L-羟基赖氨酸在内的HAAs的生产,高区域选择性生物催化合成方法优于化学合成 {svg_10}. 该方法包括将各种氨基酸的羟基化途径,包括各种催化酶,转录到谷氨酸棒杆菌或大肠杆菌中进行异源表达,然后生产羟基氨基酸 {svg_11}.

作用机制

Target of Action

L-Hydroxylysine (dihydrochloride) is an amino acid that is exclusive to collagen protein . It is formed by the post-translational hydroxylation of some lysine residues . The primary targets of L-Hydroxylysine are the lysine residues in collagen .

Mode of Action

L-Hydroxylysine interacts with its targets, the lysine residues, through a process called hydroxylation . This process is facilitated by an enzyme known as lysyl hydroxylase . The ε-amino group of lysine acts as a site for hydrogen binding and a general base in catalysis .

Biochemical Pathways

The hydroxylation of lysine to hydroxylysine is a key step in the biosynthesis of collagen . This modification is crucial for the stability of the collagen triple helix . Hydroxylysine residues in collagen can also undergo glycosylation in the endoplasmic reticulum or Golgi apparatus, marking certain proteins for secretion from the cell .

Result of Action

The hydroxylation of lysine residues to hydroxylysine in collagen results in increased stability of the collagen triple helix . This contributes to the structural integrity of tissues. Additionally, glycosylated hydroxylysine residues play a role in protein secretion from the cell .

Action Environment

The action of L-Hydroxylysine (dihydrochloride) and its efficacy can be influenced by various environmental factors. For instance, the activity of the enzyme lysyl hydroxylase, which facilitates the hydroxylation of lysine to hydroxylysine, can be affected by factors such as pH, temperature, and the presence of cofactors . Furthermore, the stability of L-Hydroxylysine may be influenced by storage conditions, including temperature and humidity .

安全和危害

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for L-hydroxylysine (dihydrochloride) involves the conversion of lysine to L-hydroxylysine, followed by the formation of the dihydrochloride salt.", "Starting Materials": [ "Lysine", "Hydrogen peroxide", "Sodium hydroxide", "Hydrochloric acid" ], "Reaction": [ "Lysine is first oxidized to form L-hydroxylysine using hydrogen peroxide and sodium hydroxide as the oxidizing agents.", "The resulting L-hydroxylysine is then reacted with hydrochloric acid to form the dihydrochloride salt of L-hydroxylysine.", "The dihydrochloride salt is then purified through recrystallization to obtain the final product." ] } | |

CAS 编号 |

172213-74-0 |

分子式 |

C6H16Cl2N2O3 |

分子量 |

235.11 g/mol |

IUPAC 名称 |

(2S,5R)-2,6-diamino-5-hydroxyhexanoic acid;dihydrochloride |

InChI |

InChI=1S/C6H14N2O3.2ClH/c7-3-4(9)1-2-5(8)6(10)11;;/h4-5,9H,1-3,7-8H2,(H,10,11);2*1H/t4-,5+;;/m1../s1 |

InChI 键 |

WUHHWACUVRCFHE-CIFXRNLBSA-N |

手性 SMILES |

C(C[C@@H](C(=O)O)N)[C@H](CN)O.Cl.Cl |

SMILES |

C(CC(C(=O)O)N)C(CN)O.Cl.Cl |

规范 SMILES |

C(CC(C(=O)O)N)C(CN)O.Cl.Cl |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-METHYL-2-((E)-3-[1-[3-(TRIMETHYLAMMONIO)PROPYL]-4(1H)-PYRIDINYLIDENE]-1-PROPENYL)-1,3-BENZOTHIAZOL](/img/no-structure.png)

![2-Hydroxy-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B1143115.png)

![Xanthylium, 6-(diethylamino)-1,2,3,4-tetrahydro-4-[(5,8,9,10-tetrahydro-6H-benzo[c]xanthen-11-yl)methylene]-, perchlorate (9CI)](/img/structure/B1143116.png)